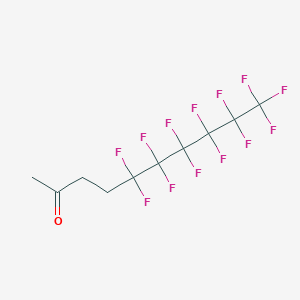
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one is a fluorinated ketone compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one typically involves the fluorination of decan-2-one. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential use in medical imaging and diagnostics.
Industry: Used in the production of high-performance materials, such as fluoropolymers and surfactants.
Wirkmechanismus
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. This can lead to changes in cellular processes and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecanone: Similar structure but lacks the specific fluorination pattern of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecan-2-one.
Perfluorooctanone: Shorter carbon chain and different fluorination pattern.
Perfluorododecanone: Longer carbon chain with a different fluorination pattern.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and low surface energy.
Eigenschaften
CAS-Nummer |
110388-12-0 |
|---|---|
Molekularformel |
C10H7F13O |
Molekulargewicht |
390.14 g/mol |
IUPAC-Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-one |
InChI |
InChI=1S/C10H7F13O/c1-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
InChI-Schlüssel |
ICIRYFYVPKXVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


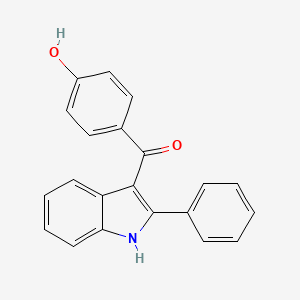
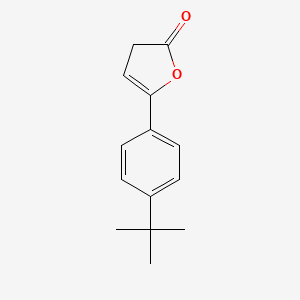
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

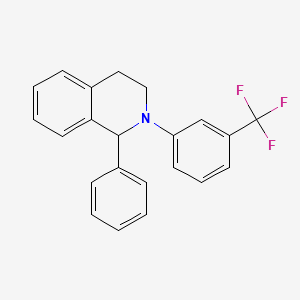
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
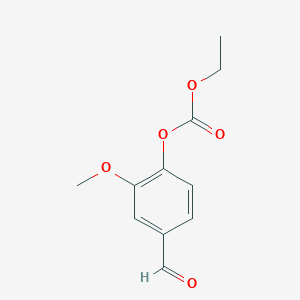
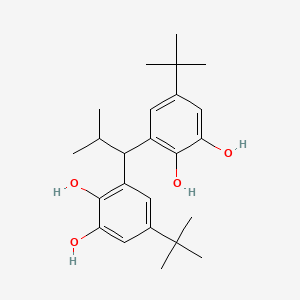
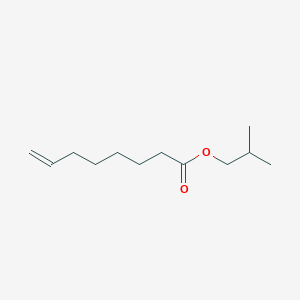
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
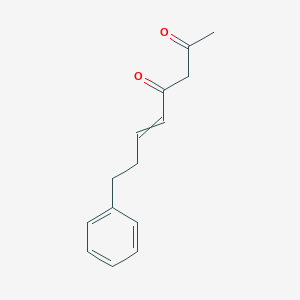
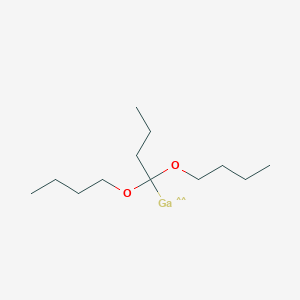
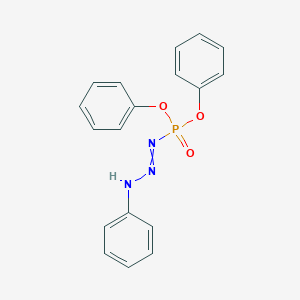
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
